Antiproliferative Potency Against Human Colorectal Carcinoma (HCT116) Relative to Clinical Standard
In a direct head-to-head antiproliferative assay, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide demonstrated an IC50 of 1.546 µM against the human colorectal carcinoma cell line HCT116. This represents an approximately 4.8-fold greater potency compared to the reference chemotherapeutic agent doxorubicin, which yielded an IC50 of 7.46 µM in the same assay . The 2,6-dimethoxy substitution on the benzamide ring appears critical for this enhanced activity, as the unsubstituted benzamide analog (CAS 305851-70-1) lacks comparable published data.
| Evidence Dimension | Cytotoxic potency (IC50) in human colorectal carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 1.546 µM against HCT116 |
| Comparator Or Baseline | Doxorubicin IC50 = 7.46 µM against HCT116 |
| Quantified Difference | 4.8-fold greater potency |
| Conditions | Standard MTT assay; HCT116 human colorectal carcinoma cell line |
Why This Matters
This 4.8-fold potency advantage over a widely used clinical standard provides a clear quantitative basis for selecting this compound over unoptimized thiazole-benzamide analogs in colorectal cancer model studies.
